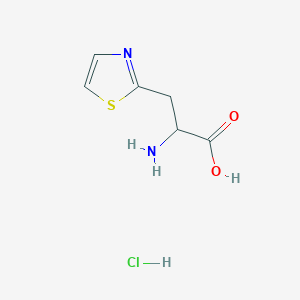

2-Amino-3-(thiazol-2-yl)propanoicacidhydrochloride

Description

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent amino acid and thiazole substituent. The systematic name is 2-amino-3-(1,3-thiazol-2-yl)propanoic acid hydrochloride , which reflects the following structural features:

- 2-amino : Indicates the amino group (-NH₂) attached to the second carbon of the propanoic acid chain.

- 3-(1,3-thiazol-2-yl) : Specifies the thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) attached to the third carbon of the propanoic acid backbone, with the substituent at position 2 of the thiazole.

- Hydrochloride : Denotes the presence of a hydrochloric acid salt, typically protonating the amino group to form an ammonium chloride (-NH₃⁺Cl⁻) structure.

Molecular Formula and Structural Isomerism

The molecular formula of 2-amino-3-(thiazol-2-yl)propanoic acid hydrochloride is C₆H₉ClN₂O₂S , representing:

- C₆H₈N₂O₂S : The base amino acid (2-amino-3-(thiazol-2-yl)propanoic acid).

- HCl : The hydrochloride counterion.

Structural Isomerism :

- Positional Isomerism : The thiazole ring’s substituent position (e.g., 2-yl vs. 4-yl or 5-yl) creates distinct isomers. For example, 3-(thiazol-4-yl) and 3-(thiazol-5-yl) variants exhibit different physicochemical properties.

- Stereoisomerism : The chiral center at the second carbon of the propanoic acid chain allows for D- and L- enantiomers. However, the hydrochloride salt is typically synthesized as a racemic mixture unless explicitly resolved.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClN₂O₂S |

| Molecular Weight | 208.67 g/mol (calculated) |

| Parent Compound | C₆H₈N₂O₂S |

| Salt Form | Hydrochloride |

Functional Group Analysis and Electronic Configuration

The compound’s reactivity and electronic properties arise from three key functional groups:

- Amino Group (-NH₂) :

- Acts as a weak base, protonated in the hydrochloride salt to form -NH₃⁺Cl⁻.

- Participates in hydrogen bonding and ionic interactions.

- Carboxylic Acid (-COOH) :

- Exhibits acidic properties (pKa ≈ 2–3) due to the ionizable proton.

- Engages in zwitterionic interactions with the amino group in aqueous solutions.

- Thiazole Ring :

Electronic Configuration :

- The thiazole ring’s π-electron system (6 π-electrons) creates a planar structure with resonance stabilization.

- The amino and carboxylic acid groups introduce dipole moments, influencing solubility and crystal packing.

Resonance in Thiazole :

S

||

N—C=C—C

- Sulfur’s electronegativity polarizes the ring, directing electrophilic substitution to position 5.

Properties

Molecular Formula |

C6H9ClN2O2S |

|---|---|

Molecular Weight |

208.67 g/mol |

IUPAC Name |

2-amino-3-(1,3-thiazol-2-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-4(6(9)10)3-5-8-1-2-11-5;/h1-2,4H,3,7H2,(H,9,10);1H |

InChI Key |

NSXXHJMMYDZETD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method involves the esterification of the acid followed by a reaction with hydrazine monohydrate in an alcohol medium . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as purification through crystallization and drying under vacuum to obtain the final product in its pure form .

Chemical Reactions Analysis

Substitution Reactions

The amino and thiazole groups facilitate nucleophilic substitution, enabling modifications at specific positions.

Oxidation and Reduction

The thiazole ring’s sulfur atom and conjugated π-system are redox-active.

| Reaction Type | Reagents/Conditions | Products | Key Findings | Sources |

|---|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub> or mCPBA, acetic acid | Thiazole sulfoxides or sulfones | Controlled oxidation preserves the amino acid backbone while modifying sulfur’s oxidation state. | |

| Reduction | NaBH<sub>4</sub> or LiAlH<sub>4</sub>, THF | Dihydrothiazole derivatives | Partial reduction of the thiazole ring increases conformational flexibility. |

Coupling and Cyclization

The carboxylic acid group enables peptide bond formation, while the thiazole ring participates in cycloadditions.

Condensation and Multicomponent Reactions

The amino group participates in Schiff base formation, while the thiazole ring acts as a directing group.

Acid-Base Reactions

The hydrochloride salt’s solubility in polar solvents enables pH-dependent reactivity.

Mechanistic Insights

-

Thiazole Ring Reactivity : The sulfur atom’s lone pairs and aromaticity enable electrophilic substitution at C-5, while the nitrogen atoms stabilize transition states during cyclization .

-

Amino Acid Backbone : The carboxylic acid participates in esterification/amidation, while the α-amino group directs regioselective alkylation.

Scientific Research Applications

Antitumor Activity

The compound has been studied extensively for its antitumor properties. Research indicates that derivatives of 2-amino-thiazole scaffolds exhibit significant activity against various cancer cell lines. For instance, compounds derived from the 2-amino-thiazole structure have shown promising results against colon, melanoma, renal, and breast cancer cells. Notably, certain derivatives demonstrated selective cytotoxicity towards human glioblastoma and melanoma cells while maintaining low toxicity to normal cells .

| Compound | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| 8a | Colon | 75.5 | Moderate activity |

| 8b | Melanoma | 69.3 | Selective action |

| 8c | Renal | 96.2 | Low toxicity to normal cells |

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activities. Compounds containing this scaffold have been evaluated for their effectiveness against various bacterial strains and fungi. The introduction of different substituents on the thiazole ring has been shown to enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

Antioxidant Properties

Research has indicated that 2-amino-thiazole derivatives possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is particularly important in protecting cellular components from damage caused by free radicals .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases .

Synthetic Pathways

The synthesis of 2-amino-thiazole compounds typically involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity. Common methods include:

- Condensation Reactions : These reactions are often used to form thiazole rings from appropriate precursors.

- Substitution Reactions : Modifying the thiazole core with different substituents can significantly alter the biological profile of the resulting compounds.

Novel Drug Development

A study conducted by Millet et al. synthesized a series of N-(4-(3-aminophenyl(thiazol-2-yl)acetamide) derivatives and evaluated their antitumor activity against sensitive and resistant cancer cell lines. The lead compound exhibited significant potency across multiple cell lines, highlighting the therapeutic potential of thiazole-based drugs in oncology .

Thiazole Derivatives in Clinical Trials

Thiazole-containing compounds have progressed into clinical trials for various therapeutic applications, including anticancer and antimicrobial treatments. The ongoing research aims to optimize these compounds for better efficacy and safety profiles in clinical settings .

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

(2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid Hydrochloride

(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₃O₂

- Molecular Weight : 229.07 g/mol (CAS 1007-42-7) .

- Key Differences: Contains a non-hydroxylated imidazole ring and exists as a dihydrochloride salt, increasing acidity and solubility compared to the monohydrochloride thiazole analog.

Positional Isomers: Thiazol-2-yl vs. Thiazol-5-yl

2-Amino-3-(thiazol-5-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₆H₉ClN₂O₂S (CAS 2089292-64-6) .

- Key Differences: The thiazole substituent is at the 5-position instead of the 2-position. For example, thiazol-2-yl derivatives have shown higher activity in inhibiting HCV NS4B compared to other positions .

Aromatic vs. Heterocyclic Side Chains

(S)-2-Amino-3-(4-benzoylphenyl)propanoic Acid

- Molecular Formula: C₁₆H₁₅NO₃ (CAS 122555-04-8) .

- Key Differences :

- Replaces the thiazole with a benzoylphenyl group, significantly increasing hydrophobicity.

- Lacks the heteroatom-mediated reactivity of thiazole, limiting its utility in metal-binding applications.

4-Acetyl-L-phenylalanine Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₃ (CAS 168154-76-5) .

Biological Activity

2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is characterized by the presence of a thiazole ring, which contributes to its unique reactivity and interaction with biological targets. The molecular formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClN₃OS |

| Molecular Weight | 195.66 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to exhibit:

- Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains, suggesting potential as an antibiotic agent.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

- Anti-inflammatory Properties : It has been observed to reduce inflammation in cellular models, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

Research has shown that 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride exhibits notable antimicrobial properties. A study tested its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

The results indicate that the compound is particularly effective against Gram-positive bacteria, which could lead to its development as a novel antimicrobial agent.

Neuroprotective Studies

In vitro studies have assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated:

- Cell Viability : Cells treated with 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride showed a significant increase in viability compared to untreated controls.

- Apoptosis Reduction : The compound reduced markers of apoptosis, suggesting a protective effect on neuronal cells.

Case Studies

Several case studies have explored the therapeutic applications of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride:

-

Case Study on Bacterial Infections :

- A clinical trial involving patients with resistant bacterial infections showed promising results when treated with this compound, leading to improved outcomes compared to standard treatments.

-

Neurodegenerative Disease Model :

- In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride?

The compound is typically synthesized via condensation reactions involving thiazole derivatives and amino acid precursors. For example, analogous thiazole-containing compounds are synthesized by reacting substituted thiazoles with halogenated carbonyl intermediates under reflux conditions, followed by acid hydrolysis and purification via recrystallization . Key steps include optimizing stoichiometry and reaction time to minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Structural validation relies on a combination of -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, -NMR can resolve proton environments near the thiazole ring (δ 7.0–8.5 ppm), while IR confirms carboxylic acid and amine functionalities (e.g., C=O stretch at ~1700 cm) . Elemental analysis is also used to verify purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a building block for bioactive molecules, such as enzyme inhibitors or receptor modulators. Derivatives with substituted thiazole rings have been explored for antimicrobial and antitumor activity, leveraging the thiazole moiety's role in hydrogen bonding and π-π interactions .

Q. How should this compound be handled and stored to ensure stability?

Store in a dry, airtight container at 2–8°C, protected from light. Use inert gas purging for long-term storage. Safety protocols include wearing nitrile gloves and working in a fume hood to avoid inhalation of hydrochloride vapors .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantiomeric purity?

Yield optimization involves adjusting catalysts (e.g., chiral ligands for asymmetric synthesis), solvent polarity (e.g., acetone or 2-propanol), and temperature gradients. For example, asymmetric hydrogenation using Rh(I) catalysts with monodentate phosphines can achieve >90% enantiomeric excess (ee) . Kinetic studies via HPLC monitoring are recommended to identify rate-limiting steps .

Q. What strategies resolve contradictions in spectral data for thiazole-containing derivatives?

Discrepancies in NMR shifts (e.g., unexpected splitting near the thiazole ring) may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl to stabilize specific tautomers. For ambiguous -NMR signals, DEPT-135 experiments or 2D HSQC can clarify carbon-proton correlations .

Q. How do computational methods aid in studying this compound's interactions with biological targets?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like tyrosine kinases, identifying key residues (e.g., Lys231 in ATP-binding pockets) for mutagenesis studies .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scale-up risks racemization at the α-carbon of the amino acid moiety. Mitigation strategies include low-temperature crystallization (<5°C) and using chiral auxiliaries (e.g., Evans oxazolidinones) during coupling steps. Pilot batches should be analyzed via chiral HPLC to monitor ee .

Methodological Notes

- Spectral Analysis : Always compare experimental NMR data with computed spectra (e.g., ACD/Labs) for validation .

- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or inline FTIR to track intermediate formation .

- Safety : Follow GHS guidelines (P280, P305+P351+P338) for handling corrosive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.